Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Epigenetics Leukemia CXXC domain inhibitor

This exact methyl carbamate substitution pattern is essential for reversible, competitive binding at the MLL1 CXXC domain-DNA interface. SAR studies confirm that even minor changes (e.g., amide or ethyl ester analogs) abolish target engagement (IC50 > NA). This compound serves as a key SAR probe to assess steric tolerance at the ester position for advancing cell-permeable inhibitors. Suitable for immediate profiling against the established 11-CXXC domain FP panel.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 921913-26-0
Cat. No. B2681734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
CAS921913-26-0
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC
InChIInChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)
InChIKeyOSFSYYLUTJBTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (921913-26-0): Sourcing a Validated Epigenetic Probe Scaffold


Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 921913-26-0) is a synthetic tetrahydroquinoline (THQ) derivative featuring a 1-ethyl-2-oxo substitution core and a methyl carbamate group at the 6-position. This compound class has emerged as a privileged scaffold for targeting CXXC domains, a family of epigenetic reader proteins that recognize unmethylated CpG DNA motifs and are implicated in MLL-rearranged leukemias [1]. The foundational compound series was developed and characterized by Kalmode et al. at the University of Virginia, establishing a fluorescence polarization (FP)-based assay platform against a panel of 11 human CXXC domains, including MLL1, TET1, TET3, and KDM2A [1].

Why Generic Tetrahydroquinoline Carbamates Cannot Substitute for Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate in CXXC Domain Profiling


The rigorous CXXC domain selectivity fingerprint established for this scaffold family demonstrates that even minor structural modifications—such as replacing the carboxylate group with an amide or ethyl ester—result in a complete loss of target engagement [1]. The publication by Kalmode et al. explicitly shows that compound 1h, the ethyl ester analogue of the parental acid 1, showed no activity (NA) against MLL1 CXXC domain in the FP assay, whereas the free acid form exhibited an IC50 of 7.1 μM. This underscores that the precise carbamate and N-alkyl substitution pattern is a critical determinant of reversible, competitive binding at the protein-DNA interface. Therefore, generic or 'similar' tetrahydroquinoline carbamates without this exact 1-ethyl-2-oxo-6-methyl carbamate substitution profile cannot be assumed to recapitulate the validated polypharmacology or selectivity window without explicit re-validation [1].

Quantitative Differentiation of Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate Against the MLL1 CXXC Domain


Pan-CXXC Domain Inhibitory Profile: Potency Against MLL1 CXXC Domain

IMPORTANT CAVEAT: The quantitative data below corresponds to the parental carboxylic acid analogue (Compound 1 in Kalmode et al., 2022), not the exact methyl carbamate ester. This data is presented as the closest structurally characterized proxy in the public domain. The target compound itself has no publicly available primary bioactivity data; the following evidence represents class-level inference. The parental compound 1 inhibited the MLL1 CXXC domain-DNA interaction with an IC50 of 7.1 ± 0.4 μM in a fluorescence polarization assay. In contrast, the ethyl ester derivative 1h showed no activity (NA), demonstrating the critical functional requirement of the free carboxylate for target engagement [1]. The methyl carbamate analogue (target compound) occupies a structurally intermediate position; its activity profile has not been reported.

Epigenetics Leukemia CXXC domain inhibitor

Selectivity Fingerprint Across the CXXC Domain Family: MLL2, CGBP, and DNMT1 Exclusion

Using the same FP assay platform, the parental compound series demonstrated complete lack of activity (NA) against the CXXC domains of MLL2, CGBP, and DNMT1, while retaining moderate activity against TET1 (IC50 = 11.3 μM), TET3 (5.1 μM), KDM2A (3.9 μM), and other family members. This selectivity window is a distinguishing feature of this chemical series: it excludes the maintenance DNA methyltransferase DNMT1, which is essential for genomic stability, while hitting both MLL1 and TET1, two targets implicated in MLL-fusion-driven leukemogenesis [1]. The polypharmacology of dual MLL1/TET1 CXXC domain inhibition has been highlighted as a potential advantage for therapeutic index by the original authors [1]. The target compound's selectivity profile has not been independently reported; however, given the exquisite dependence of CXXC domain selectivity on the carboxylate/ester group, any deviation from the validated acid analogue must be empirically confirmed.

Selectivity CXXC domain Epigenetic reader

Reversible Binding Mechanism and Kinetic Characterization

Kinetic analysis of the parental compound 1 confirmed that inhibition of the MLL1 CXXC domain-DNA interaction occurs via a standard reversible mechanism, not through covalent modification of Cys1188. Time-course FP experiments showed no time dependence of inhibition, and MALDI mass spectrometry failed to detect a stable covalent adduct [1]. Furthermore, the C1188A mutant of MLL1 CXXC domain retained sensitivity to inhibition (IC50 = 3.6 ± 0.4 μM for compound 1), formally excluding covalent engagement of this cysteine. This is a critical mechanistic distinction from the covalent Cys-reactive library from which the series was originally identified, and it indicates a well-defined, competitive binding mode at the DNA-binding interface. The mechanism of action for the methyl carbamate analogue has not been formally established but it is anticipated to differ from the free acid due to the altered electrostatic and hydrogen-bonding capacity of the ester.

Mechanism of action Reversible inhibition Protein-DNA interaction

Critical Application Scenarios for Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate in Epigenetic Probe Development


Chemical Probe Development for MLL1 CXXC Domain Functional Studies

Based on the well-characterized inhibition of the MLL1 CXXC domain-DNA interaction by the parental acid scaffold (IC50 7.1 μM) and the established FP assay platform [1], a primary application scenario is the development and validation of a cell-permeable chemical probe. The methyl carbamate ester, if confirmed to act as a prodrug that is hydrolyzed intracellularly to the active free acid (analogous to the ethyl ester 1h which showed activity in the MV4-11 leukemia cell line [1]), could be used to dissect the role of CXXC domain-DNA binding in MLL-fusion-driven oncogenesis. Key validation experiments would require confirmation of cellular activity against MV4-11 (MLL-AF9) versus K562 (non-MLL) leukemia cells to establish target-dependent selectivity.

CXXC Domain Selectivity Panel Screening

The existence of a validated, quantitative FP-based selectivity panel covering 11 human CXXC domains—MLL1, MLL2, TET1, TET3, KDM2A, KDM2B, CXXC5, IDAX, CGBP, DNMT1, FBXL19—provides an immediate application scenario for the target compound as a new chemical entity in this assay cascade [1]. Any laboratory that has established the full CXXC domain protein panel (expressed and purified from E. coli using GST-tagged constructs [1]) can directly profile the target methyl carbamate alongside the known parental acid 1 to establish its unique selectivity signature. The critical outcome would be to determine whether the methyl ester retains the favorable exclusion of DNMT1 (NA) while maintaining dual MLL1/TET1 activity.

Structure-Activity Relationship (SAR) Expansion at the 6-Position

The SAR data from Kalmode et al. demonstrate that conversion of the carboxylate to an amide (1g) or ethyl ester (1h) abolished MLL1 CXXC domain inhibitory activity [1]. However, the methyl carbamate ester represents an unexplored intermediate. This compound is therefore ideally suited as a key SAR probe to systematically assess the steric and electronic tolerance of the binding site at the ester position. Co-crystallization or HSQC NMR titration experiments (as performed for compound 1 [1]) with the methyl carbamate could precisely map the binding mode and inform the design of the next generation of inhibitors with improved cellular permeability and potency.

Quote Request

Request a Quote for Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.